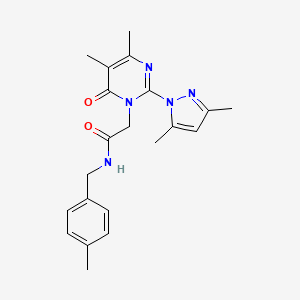
N-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonyl group, and a benzoxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the benzoxazepine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the biological context and the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer properties under glucose starvation conditions.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for their anticancer activity against various cancer cell lines.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety and methanesulfonyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications.
Eigenschaften
Molekularformel |
C19H20N2O6S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H20N2O6S/c1-28(23,24)21-9-8-17(27-15-5-3-2-4-14(15)21)19(22)20-11-13-6-7-16-18(10-13)26-12-25-16/h2-7,10,17H,8-9,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
RFWPTFAQCNSNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide](/img/structure/B11240322.png)
![3-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240324.png)
![4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240331.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240342.png)
![N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11240344.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240359.png)
![4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11240364.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11240370.png)

![1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240379.png)

![3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11240395.png)
![N-(4-ethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240404.png)
